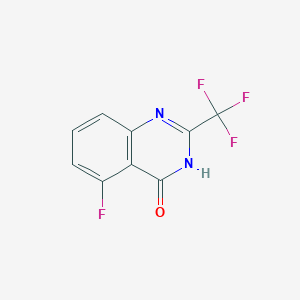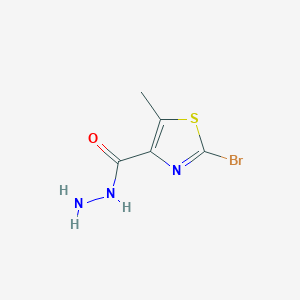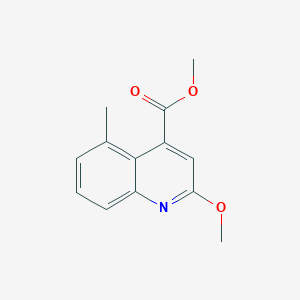
5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a fluorine atom at the 5th position and a trifluoromethyl group at the 2nd position on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-5-fluorobenzonitrile and 2,2,2-trifluoroacetophenone.
Cyclization Reaction: The key step involves the cyclization of 2-amino-5-fluorobenzonitrile with 2,2,2-trifluoroacetophenone in the presence of a suitable catalyst, such as a Lewis acid, to form the quinazoline ring.
Oxidation: The resulting intermediate is then oxidized to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can undergo condensation reactions with various nucleophiles to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications.
科学的研究の応用
5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
2-Phenylquinazoline: Lacks the fluorine and trifluoromethyl groups, resulting in different chemical and biological properties.
5-Fluoroquinazoline: Contains only the fluorine atom, without the trifluoromethyl group.
2-(Trifluoromethyl)quinazoline: Contains only the trifluoromethyl group, without the fluorine atom.
Uniqueness
5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one is unique due to the presence of both the fluorine atom and the trifluoromethyl group, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance the compound’s ability to interact with molecular targets and improve its stability under various conditions.
特性
分子式 |
C9H4F4N2O |
|---|---|
分子量 |
232.13 g/mol |
IUPAC名 |
5-fluoro-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H4F4N2O/c10-4-2-1-3-5-6(4)7(16)15-8(14-5)9(11,12)13/h1-3H,(H,14,15,16) |
InChIキー |
GAKRRDYWCDGLQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)C(=O)NC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-Dihydroxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11876338.png)


![Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11876364.png)
![4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876371.png)






![Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate](/img/structure/B11876409.png)

